molecular formula C46H48N2O8 B1222179 Michellamine B CAS No. 143168-23-4

Michellamine B

Cat. No. B1222179
M. Wt: 756.9 g/mol
InChI Key: GMLBVLXDRNJFGR-MOUTVQLLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Michellamine B is a natural product found in Ancistrocladus robertsoniorum, Triphyophyllum peltatum, and other organisms with data available.

Scientific Research Applications

Anti-HIV Properties

Michellamine B, a natural plant alkaloid, has demonstrated significant activity against human immunodeficiency viruses (HIV) 1 and 2. Its mechanisms include inhibiting HIV reverse transcriptase (RT) activity and HIV-induced cellular fusion and syncytium formation, thereby preventing viral propagation. This alkaloid also shows inhibitory effects on human DNA polymerases alpha and beta, which are crucial in DNA replication and repair processes (Definitions, 2020).

Structural and Computational Analysis

Michellamine B's structure and properties have been extensively studied through computational methods. A conformational study of Michellamine A (related to Michellamine B) in various solvents highlighted the influence of intramolecular hydrogen bonds and the orientations of different moieties on its stability and properties. These studies provide insights into the molecule's behavior and potential applications (Mammino & Bilonda, 2017).

Anticancer Potential

Research has also explored Michellamine B's potential in cancer treatment. A study identified Michellamines A6 and A7, along with other mono- and dimeric alkaloids, for their antiausterity activities against pancreatic cancer cells. These compounds exhibited cytotoxicities against cancer cells under nutrient-deprived conditions, suggesting their potential as anticancer agents (Lombe et al., 2018).

Antimicrobial Applications

In addition to its antiviral properties, Michellamine B has been identified as an inhibitor of phospho-MurNAc-pentapeptide translocase MraY, a key enzyme in bacterial peptidoglycan synthesis. This finding implies its potential use as an antimicrobial agent, effective against bacteria like Escherichia coli and Bacillus subtilis (Mihalyi et al., 2014).

Synthetic Analogs and Drug Development

Efforts in synthesizing Michellamine B analogs have been significant, with studies exploring efficient asymmetric Suzuki-Miyaura coupling reactions. These syntheses contribute to understanding Michellamine B's structural requirements for biological activity and pave the way for developing novel therapeutic agents (Xu et al., 2014).

properties

CAS RN

143168-23-4

Product Name

Michellamine B

Molecular Formula

C46H48N2O8

Molecular Weight

756.9 g/mol

IUPAC Name

(1R,3R)-5-[3-[4-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3/t21-,22-,23-,24-/m1/s1

InChI Key

GMLBVLXDRNJFGR-MOUTVQLLSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O

Other CAS RN

143168-23-4

synonyms

michellamine A
michellamine B
michellamine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Michellamine B
Reactant of Route 2
Michellamine B
Reactant of Route 3
Michellamine B
Reactant of Route 4
Michellamine B
Reactant of Route 5
Michellamine B
Reactant of Route 6
Michellamine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.